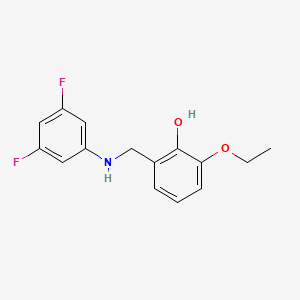

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol

Description

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol is a synthetic aromatic compound characterized by a phenol core substituted with an ethoxy group at the 6-position and a (3,5-difluorophenyl)aminomethyl group at the 2-position.

Properties

Molecular Formula |

C15H15F2NO2 |

|---|---|

Molecular Weight |

279.28 g/mol |

IUPAC Name |

2-[(3,5-difluoroanilino)methyl]-6-ethoxyphenol |

InChI |

InChI=1S/C15H15F2NO2/c1-2-20-14-5-3-4-10(15(14)19)9-18-13-7-11(16)6-12(17)8-13/h3-8,18-19H,2,9H2,1H3 |

InChI Key |

VDKRHMBSSXBXDC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC(=C1O)CNC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol typically involves the reaction of 3,5-difluoroaniline with 2-hydroxy-3-ethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

This section compares the compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Substituent Variations and Physicochemical Properties

Key analogs and their properties are summarized in Table 1.

Table 1: Structural Analogs and Their Properties

Key Observations :

- Halogen Effects: Replacing chlorine with fluorine reduces molar mass (~16 g/mol per Cl→F substitution) and alters lipophilicity.

- Bromine Substitution : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to fluorine .

Agrochemical Potential

The compound shares structural motifs with diflufenzopyr (DKI300), a herbicide that inhibits auxin transport . The 3,5-difluorophenyl group in both compounds suggests a role in target specificity, possibly mimicking natural substrates or disrupting plant hormone signaling.

Comparison with Dichloro Analog

The dichloro analog (Table 1, row 2) has a higher molar mass (312.19 vs. ~296.28 g/mol) and greater lipophilicity due to chlorine’s hydrophobic nature. This may enhance soil persistence but reduce bioavailability in aqueous environments compared to the difluoro derivative .

Biological Activity

2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol is an organic compound with significant potential in medicinal chemistry due to its unique structural features. It combines a difluorophenyl group with an ethoxy-substituted phenolic moiety, which contributes to its biological activity. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C15H15F2N1O2

- Molecular Weight : Approximately 279.28 g/mol

The compound's structure can be represented as follows:

Research indicates that 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol interacts with specific enzymes and receptors, modulating their activity. The compound's mechanism involves:

- Enzyme Inhibition : The phenolic group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.

- Receptor Modulation : It may bind to receptor sites, influencing signal transduction pathways.

The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, further affecting their biological functions.

Anticancer Activity

Several studies have explored the anticancer potential of 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol. It has shown promise in:

- Inhibition of Tumor Cell Growth : In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was tested using the MTT assay, which evaluates cell viability based on metabolic activity.

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung) | 15.7 | MTT |

| HeLa (Cervical) | 12.4 | MTT |

| MCF7 (Breast) | 18.9 | MTT |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced markers of inflammation, such as cytokines and prostaglandins, suggesting a potential role in treating inflammatory diseases .

Case Studies

-

In Vitro Study on Cancer Cells :

- A study conducted on A549 lung cancer cells revealed that treatment with 2-(((3,5-Difluorophenyl)amino)methyl)-6-ethoxyphenol resulted in a significant decrease in cell viability after 48 hours of exposure.

- The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.

-

Animal Model for Inflammation :

- An experiment using a rat model of arthritis showed that administering the compound led to a reduction in joint swelling and pain scores compared to control groups.

- Histological analysis confirmed decreased infiltration of inflammatory cells in treated rats.

Applications in Research

The compound is utilized in proteomics research to study protein interactions and functions. Its unique structure allows for diverse applications in biochemical assays aimed at understanding enzyme activity and protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.